

An In-depth Technical Guide to Phenylmercury 2-ethylhexanoate and its Synonyms

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Compound of Interest

Compound Name: Phenylmercury 2-ethylhexanoate

Cat. No.: B078177

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This technical guide provides a comprehensive overview of **Phenylmercury 2-ethylhexanoate**, a compound of significant interest to researchers, scientists, and drug development professionals due to its historical use as a biocide and its relevance in toxicology. This document details its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its mechanism of toxicity.

Synonyms and Chemical Identifiers

Phenylmercury 2-ethylhexanoate is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material identification.

Identifier Type	Identifier
IUPAC Name	(2-Ethylhexanoato-κO)phenylmercury
CAS Number	13302-00-6[1]
Molecular Formula	C14H20HgO2[1]
Synonyms	Phenylmercuric 2-ethylhexanoate[2], 2-Ethylhexanoic acid phenylmercury(II) salt[3], (2-ethylhexanoato)phenylmercury[2], Mercury, (2-ethylhexanoato)phenyl-[2], Mercury, (2-ethylhexanoato-O)phenyl-[2], Mercury, (2-ethylhexanoato-kappaO)phenyl-[2], Mercury, [(2-ethylhexanoyl)oxy]phenyl-[2], Phenylmercuric Octoate[2]
Trade Names	PMO – 10, PMO – 20, PMO – 30[2]
EPA Pesticide Chemical Code	066024[2]
Caswell No.	657A[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for **Phenylmercury 2-ethylhexanoate**.

Property	Value	Reference
Molecular Weight	420.90 g/mol	[1]
Melting Point	71-74 °C	[4]
Appearance	Typically a colorless or off-white crystalline solid	[1]
Solubility	Low solubility in water; more soluble in organic solvents	[1]

Experimental Protocols

Synthesis of Phenylmercury 2-ethylhexanoate via Ligand Exchange

This protocol describes the synthesis of **Phenylmercury 2-ethylhexanoate** from phenylmercury acetate and 2-ethylhexanoic acid.

Materials:

- Phenylmercury acetate
- 2-Ethylhexanoic acid
- Ethanol (reagent grade)
- Nitrogen or Argon gas supply
- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle
- Filtration apparatus
- Crystallization dish
- Ice bath

Procedure:

- In a reaction flask, dissolve phenylmercury acetate in ethanol. The solvent system should be optimized to ensure both the precursor and 2-ethylhexanoic acid are sufficiently soluble.[\[1\]](#)
- Add a slight excess (10–15%) of 2-ethylhexanoic acid to the reaction mixture to drive the reaction to completion.[\[1\]](#)
- Flush the reaction flask with an inert gas (nitrogen or argon) to prevent oxidation.[\[1\]](#)
- Heat the reaction mixture to a temperature range of 50–70°C with continuous stirring.[\[1\]](#)

- Maintain the reaction at this temperature for 6 to 8 hours to ensure the ligand exchange goes to completion.[\[1\]](#)
- After the reaction is complete, allow the solution to cool to room temperature.
- If insoluble impurities are present, filter the hot solution.
- To purify the product by crystallization, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of large, pure crystals.[\[1\]](#)
- Isolate the purified crystals by vacuum filtration, separating the solid product from the mother liquor.[\[1\]](#)
- Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Analysis of Phenylmercury in Biological Samples by HPLC with Chemiluminescence Detection

This method is adapted from a procedure for the sensitive determination of various mercury species, including phenylmercury, in biological samples.[\[5\]](#)

Materials and Reagents:

- Emetine-dithiocarbamate (emetine-CS₂) complexing agent
- Tris(2,2'-bipyridine)ruthenium(III) for chemiluminescence detection
- High-performance liquid chromatography (HPLC) system
- Chemiluminescence detector
- Acid for sample digestion (e.g., nitric acid)
- Organic solvent for extraction (e.g., toluene)

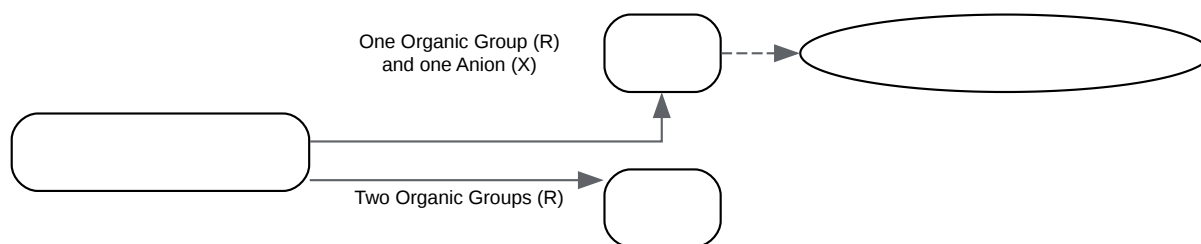
Procedure:

- Sample Preparation:

- Digest the biological sample using an appropriate acid leaching method to release the mercury compounds.
- Perform a liquid-liquid extraction of the phenylmercury from the digested sample into an organic solvent using emetine-CS₂ as the extraction and complexing reagent.[5]
- HPLC Analysis:
 - Inject the extracted sample containing the emetine-CS₂-phenylmercury complex onto the HPLC system.[5]
 - Separate the mercury species using a suitable HPLC column and mobile phase.
- Chemiluminescence Detection:
 - Introduce the eluent from the HPLC column into the chemiluminescence detector.
 - Detect the phenylmercury complex based on the chemiluminescence reaction with tris(2,2'-bipyridine)ruthenium(III).[5]
- Quantification:
 - Generate a calibration curve using standards of known concentrations of the emetine-CS₂-phenylmercury complex.
 - Determine the concentration of phenylmercury in the sample by comparing its peak area to the calibration curve. The limit of detection for emetine-CS₂-phenylmercury has been reported to be 22 ng/L.[6]

Visualizations

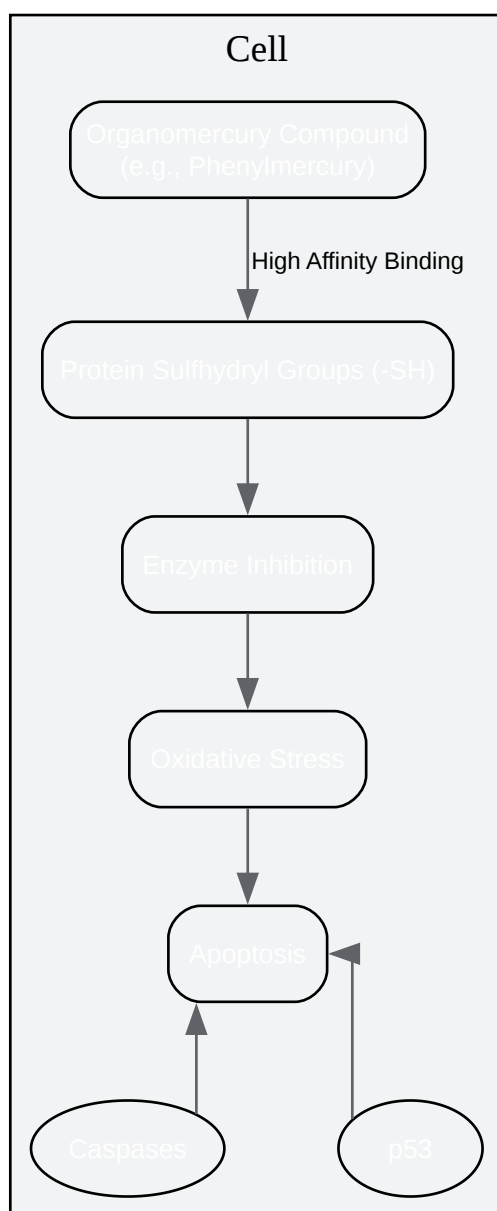
Classification of Organomercury Compounds



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Caption: Logical classification of organomercury compounds.

General Mechanism of Organomercury Toxicity



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Caption: Simplified signaling pathway for organomercury toxicity.

This guide provides foundational knowledge on **Phenylmercury 2-ethylhexanoate** for professionals in research and drug development. The provided synonyms, data, and protocols are intended to facilitate further investigation into the properties and applications of this and related organomercury compounds.

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